Dihydromorin

Vue d'ensemble

Description

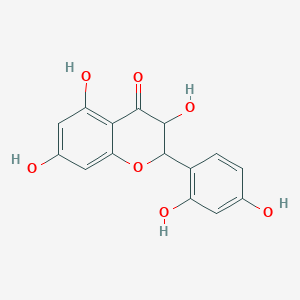

2-(2, 4-Dihydroxyphenyl)-3, 5, 7-trihydroxy-3, 4-dihydro-2H-1-benzopyran-4-one, also known as 3572'4'-pentahydroxydihydroflavonol, belongs to the class of organic compounds known as flavanonols. Flavanonols are compounds containing a flavan-3-one moiety, with a structure characterized by a 2-phenyl-3, 4-dihydro-2H-1-benzopyran bearing a hydroxyl group and a ketone at the carbon C2 and C3, respectively. 2-(2, 4-Dihydroxyphenyl)-3, 5, 7-trihydroxy-3, 4-dihydro-2H-1-benzopyran-4-one is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).

Applications De Recherche Scientifique

Chemical Applications

Dihydromorin serves as a model compound in the study of flavonoid chemistry. Researchers utilize it to explore the reactions and properties of flavonoids, contributing to the understanding of their chemical behavior and potential modifications.

2.1. Antioxidant Properties

This compound exhibits strong antioxidant properties , effectively scavenging free radicals and reducing oxidative stress in the body. This action is crucial in preventing cellular damage associated with various health conditions, including cancer and cardiovascular diseases.

2.2. Anti-inflammatory Effects

The compound demonstrates significant anti-inflammatory effects by inhibiting the production of inflammatory mediators. This suggests potential therapeutic benefits for managing inflammatory conditions .

2.3. Tyrosinase Inhibition

This compound is recognized for its ability to inhibit tyrosinase , an enzyme involved in melanin production. This property makes it a candidate for research in skin pigmentation disorders and cosmetic applications aimed at skin whitening .

3.1. Diabetes Management

Research indicates that this compound inhibits enzymes such as aldose reductase and α-amylase , which are involved in diabetic complications and carbohydrate metabolism, respectively. This inhibition may offer therapeutic benefits in managing diabetes and regulating blood sugar levels.

3.2. Antibacterial Activity

This compound has shown promising results against various bacterial strains, particularly Gram-positive bacteria. Its antibacterial activity surpasses that of some conventional antibiotics, making it a potential candidate for developing new antimicrobial agents .

Industrial Applications

This compound is being investigated for its use in natural product-based formulations and as a bioactive compound in health supplements. Its unique properties make it suitable for incorporation into nutraceuticals and cosmeceuticals aimed at enhancing health and beauty products.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Tyrosinase Inhibitors | Tyrosinase inhibition | This compound significantly inhibited tyrosinase activity, indicating its potential for skin whitening applications. |

| Antioxidant Activity Assessment | Antioxidant properties | This compound effectively scavenged free radicals, suggesting its role in reducing oxidative stress-related diseases. |

| Diabetes Management Research | Enzyme inhibition | Demonstrated inhibition of α-amylase and aldose reductase, indicating potential benefits in diabetes management. |

Analyse Des Réactions Chimiques

Enzymatic Glycosylation

Dihydromorin, like other flavonoids, undergoes glycosylation at hydroxyl groups, forming glycosides that enhance solubility and stability. This reaction is catalyzed by glycosyltransferases , which transfer sugar moieties (e.g., glucose, rhamnose) from UDP-sugar donors. For example, in plant metabolism, hydroxyl groups at positions 3' and 4' on the B-ring are common sites for glycosylation .

| Reaction Type | Key Features | Catalyst/Conditions |

|---|---|---|

| Glycosylation | Sugar attachment | Glycosyltransferases |

Methylation and Demethylation

Methylation of hydroxyl groups reduces antioxidant activity but enhances bioavailability. O-methyltransferases catalyze this reaction, typically at the 3' and 4' hydroxyl positions. Demethylation via demethylases restores hydroxyl groups, modulating bioactivity .

| Reaction Type | Product | Enzyme |

|---|---|---|

| Methylation | Methylated derivatives | O-methyltransferases |

| Demethylation | Hydroxylated derivatives | Demethylases |

Hydroxylation and Oxidation

This compound can undergo hydroxylation at the B-ring via cytochrome P450 enzymes , leading to dihydroxy derivatives. Oxidation of the ketone group may form quinones, though this is less common in flavanones .

| Reaction Type | Product | Mechanism |

|---|---|---|

| Hydroxylation | Dihydroxy derivatives | Cytochrome P450 enzymes |

| Oxidation | Quinones | Oxidative stress (e.g., peroxides) |

Antioxidant Reactions

As a polyphenol, this compound scavenges free radicals (e.g., ROS) via hydrogen donation or electron transfer. It traps reactive carbonyl compounds (e.g., acrolein, HNE) through nucleophilic attack, forming covalent adducts .

| Reaction Type | Reactant | Product |

|---|---|---|

| Free radical scavenging | ROS, HNE | Adducts with polyphenol |

Structural Modifications via Epoxidation

While not directly reported for this compound, flavanones may undergo epoxidation of the C2–C3 double bond under acidic conditions (e.g., with peracids). Subsequent ring-opening with water or nucleophiles yields diols .

| Reaction Type | Conditions | Product |

|---|---|---|

| Epoxidation | Percarboxylic acids | Epoxide intermediate |

| Ring-opening | Water, nucleophiles | Dihydroxy derivatives |

Metabolic Pathways

In biological systems, this compound participates in metabolic pathways involving phase II enzymes (e.g., UDP-glucuronosyltransferases) for conjugation and detoxification. These pathways enhance excretion and reduce toxicity .

Propriétés

IUPAC Name |

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,14-19,21H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWOFDHUQPJCJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.